Chlorofluoromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Carcinogen Testing

One research area involving chlorofluoromethane focused on its carcinogenic potential. A single study in rats administered the chemical orally found a high incidence of squamous cell carcinomas and fibrosarcomas in the forestomach and stomach of both sexes . This research highlights the importance of safety precautions when handling chlorofluoromethane.

Atmospheric Studies

Chlorofluoromethane, commonly known as chlorodifluoromethane, is a hydrochlorofluorocarbon with the chemical formula . This colorless and odorless gas is notable for its use as a refrigerant and propellant in various applications. It is classified as a class II ozone-depleting substance due to its potential to harm the ozone layer, leading to its phase-out under the Montreal Protocol in developed countries by 2020 and in developing countries by 2030 . Chlorodifluoromethane has a relatively low ozone depletion potential of 0.055 and a high global warming potential of 1810, making it a significant environmental concern .

Chlorodifluoromethane has been utilized in various applications, including:

- Refrigeration: It was widely used as a refrigerant in air conditioning systems and refrigerators.

- Propellant: Employed as a propellant in aerosol products.

- Intermediate in Chemical Synthesis: Used as a precursor for producing tetrafluoroethylene and other fluorinated compounds .

Studies have shown that chlorodifluoromethane can interact with various chemical agents, leading to reactions that produce different compounds. For instance, it can react with ammonia under infrared multiphoton dissociation conditions, demonstrating its reactivity and potential utility in synthetic chemistry

Chlorodifluoromethane shares similarities with several other halogenated compounds. Here are some comparable substances: Chlorodifluoromethane stands out due to its specific balance of chlorine and fluorine atoms, which gives it unique properties compared to other halogenated compounds. Its relatively lower ozone depletion potential compared to fully halogenated compounds like trichlorofluoromethane makes it less harmful in terms of ozone layer impact but still poses significant environmental concerns due to its global warming potential.Compound Name Formula Ozone Depletion Potential Global Warming Potential Chlorofluorocarbon-12 1.0 10,900 Trichlorofluoromethane 1.0 12,500 Dichlorofluoromethane 0.12 1,800 Hydrochlorofluorocarbon-22 0.055 1,810 Uniqueness of Chlorodifluoromethane

Molecular Formula (CH₂ClF) and Isotopic Composition

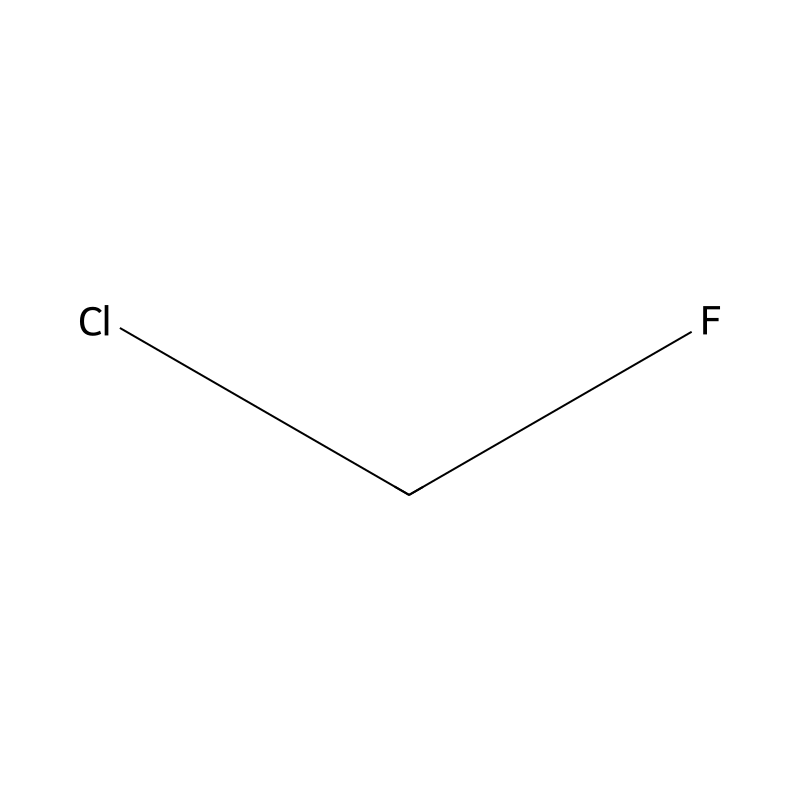

Chlorofluoromethane possesses the molecular formula CH₂ClF, representing a simple halogenated methane derivative with a molecular weight of 68.478 atomic mass units [2]. The compound exhibits Chemical Abstracts Service registry number 593-70-4 and International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key XWCDCDSDNJVCLO-UHFFFAOYSA-N [2]. The molecular structure consists of a central carbon atom covalently bonded to two hydrogen atoms, one chlorine atom, and one fluorine atom [1] [2].

The isotopic composition of chlorofluoromethane reflects the natural abundance of its constituent elements. The monoisotopic mass is calculated as 67.982906 atomic mass units, while the average mass is 68.475 atomic mass units [1]. Chlorine naturally occurs as two stable isotopes: chlorine-35 (75.78% abundance) and chlorine-37 (24.22% abundance) [9]. This isotopic distribution results in characteristic mass spectral patterns for chlorofluoromethane-containing samples. Fluorine exists as a single stable isotope, fluorine-19, which comprises 100% of naturally occurring fluorine [28]. Carbon in chlorofluoromethane primarily consists of carbon-12 (98.93% abundance) with minor contributions from carbon-13 (1.07% abundance) [10]. Hydrogen predominantly exists as protium with trace amounts of deuterium [10].

| Element | Primary Isotope | Natural Abundance (%) | Secondary Isotope | Natural Abundance (%) |

|---|---|---|---|---|

| Carbon | ¹²C | 98.93 | ¹³C | 1.07 |

| Hydrogen | ¹H | 99.985 | ²H | 0.015 |

| Chlorine | ³⁵Cl | 75.78 | ³⁷Cl | 24.22 |

| Fluorine | ¹⁹F | 100.0 | - | - |

Bonding Characteristics (C–F, C–Cl, C–H)

The bonding characteristics of chlorofluoromethane involve three distinct carbon-heteroatom bonds, each exhibiting unique properties based on electronegativity differences and orbital overlap considerations [4]. The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with bond dissociation energies reaching up to 130 kilocalories per mole [4]. This exceptional strength arises from the high electronegativity difference between carbon (2.5) and fluorine (4.0), creating significant ionic character through partial charge separation (Cδ+—Fδ-) [4].

Experimental crystallographic data obtained through neutron powder diffraction analysis reveals precise bond lengths within the chlorofluoromethane molecule [6]. The carbon-fluorine bond length measures 1.371 ± 0.010 Ångströms, consistent with the typical range of 1.35 Ångströms for carbon-fluorine single bonds [4] [6]. The carbon-chlorine bond exhibits a length of 1.787 ± 0.009 Ångströms, reflecting the larger atomic radius of chlorine compared to fluorine [6]. The carbon-hydrogen bonds demonstrate lengths of 1.095 ± 0.013 Ångströms and 1.078 ± 0.019 Ångströms for the two hydrogen atoms [6].

The electronegativity values significantly influence bond polarity and molecular properties [4]. Fluorine's electronegativity of 4.0 creates the most polar bond with carbon, while chlorine's electronegativity of 3.0 generates moderate polarity in the carbon-chlorine bond [18]. The carbon-hydrogen bonds exhibit minimal polarity due to the small electronegativity difference between carbon (2.5) and hydrogen (2.1) [18]. Theoretical calculations using Coupled Cluster Singles and Doubles with Complete Basis Set methods reveal atomic charge distributions: carbon bears a positive charge of +0.859 electrons, hydrogen atoms carry charges of +0.049 electrons each, chlorine exhibits -0.257 electrons, and fluorine shows -0.701 electrons [14].

| Bond Type | Bond Length (Å) | Electronegativity Difference | Bond Dissociation Energy (kcal/mol) | Polarity |

|---|---|---|---|---|

| C-F | 1.371 | 1.5 | ~130 | High |

| C-Cl | 1.787 | 0.5 | ~81 | Moderate |

| C-H (1) | 1.095 | 0.4 | ~99 | Low |

| C-H (2) | 1.078 | 0.4 | ~99 | Low |

Geometric Isomerism and Molecular Geometry

Chlorofluoromethane adopts a tetrahedral molecular geometry around the central carbon atom, consistent with sp³ hybridization and VSEPR theory predictions [5]. The molecule belongs to the Cs point group symmetry, characterized by the presence of a single mirror plane that bisects the carbon-fluorine and carbon-chlorine bonds [33]. This symmetry classification reflects the asymmetric nature of the molecule, which possesses no rotational symmetry axes or inversion centers [33].

The tetrahedral arrangement results in bond angles that deviate slightly from the ideal 109.5 degrees due to the different sizes and electronegativities of the substituents [6]. Experimental measurements reveal specific bond angles: H-C-H angle of 113.5 ± 1.2 degrees, H-C-Cl angles of 108.1 ± 1.0 and 108.6 ± 0.9 degrees, H-C-F angles of 108.3 ± 1.1 and 109.6 ± 0.5 degrees, and Cl-C-F angle of 108.5 ± 0.5 degrees [6]. These variations from tetrahedral angles arise from steric repulsion and electronic effects of the different substituents [11].

Chlorofluoromethane does not exhibit geometric isomerism in the traditional sense of cis-trans arrangements, as it lacks the necessary structural features such as double bonds or cyclic structures [12]. However, the molecule can exist in different conformational states through rotation about the carbon-halogen bonds [31]. The energy barriers for internal rotation are relatively low, typically less than 3 kilocalories per mole, allowing rapid interconversion between rotational conformers at room temperature [31]. The preferred conformations minimize steric interactions between the bulky halogen atoms and optimize electrostatic interactions [31].

| Angle Type | Measured Value (degrees) | Ideal Tetrahedral (degrees) | Deviation |

|---|---|---|---|

| H-C-H | 113.5 ± 1.2 | 109.5 | +4.0 |

| H-C-Cl (avg) | 108.4 ± 1.0 | 109.5 | -1.1 |

| H-C-F (avg) | 109.0 ± 0.8 | 109.5 | -0.5 |

| Cl-C-F | 108.5 ± 0.5 | 109.5 | -1.0 |

Crystallographic Analysis (Monoclinic Structure, Space Group P2₁)

Crystallographic analysis of chlorofluoromethane reveals a monoclinic crystal system with space group P2₁, determined through neutron powder diffraction studies conducted at low temperatures [6] [19]. The unit cell parameters at 30 Kelvin are: a = 6.7676 ± 0.0006 Ångströms, b = 4.1477 ± 0.0003 Ångströms, c = 5.0206 ± 0.0005 Ångströms, and β = 108.205 ± 0.007 degrees [6] [19]. The unit cell volume measures 133.88 ± 0.02 cubic Ångströms, accommodating two molecules in the asymmetric unit [6] [19].

The space group P2₁ indicates the presence of a two-fold screw axis as the only symmetry element, reflecting the chiral nature of the molecular packing arrangement [6]. The calculated density of the crystalline phase is 1.699 megagrams per cubic meter at 30 Kelvin [19]. Temperature-dependent studies reveal thermal expansion effects: at 100 Kelvin, the unit cell parameters increase to a = 6.8123 ± 0.0008 Ångströms, b = 4.1963 ± 0.0004 Ångströms, c = 5.0524 ± 0.0005 Ångströms, β = 108.106 ± 0.008 degrees, with a corresponding volume of 137.27 ± 0.02 cubic Ångströms [6].

The crystal structure exhibits close-packed molecular arrangements with intermolecular interactions governing the stability [6]. Weak hydrogen bonding networks form zigzag chains throughout the crystal lattice, with characteristic donor-acceptor distances ranging from 3.237 to 3.979 Ångströms [6]. The primary hydrogen bonding interactions include C-H···F contacts with distances of 3.579 ± 0.010 and 3.237 ± 0.011 Ångströms, and C-H···Cl interactions spanning 3.948 ± 0.009 to 3.975 ± 0.007 Ångströms [6]. Additional intermolecular Cl···Cl contacts occur at distances of 3.526 ± 0.008 Ångströms, contributing to the overall crystal stability [6].

| Crystal Parameter | 30 K | 100 K | Units |

|---|---|---|---|

| a | 6.7676 ± 0.0006 | 6.8123 ± 0.0008 | Å |

| b | 4.1477 ± 0.0003 | 4.1963 ± 0.0004 | Å |

| c | 5.0206 ± 0.0005 | 5.0524 ± 0.0005 | Å |

| β | 108.205 ± 0.007 | 108.106 ± 0.008 | ° |

| Volume | 133.88 ± 0.02 | 137.27 ± 0.02 | ų |

| Density | 1.699 | 1.639 | Mg/m³ |

The primary industrial synthesis route for chlorofluoromethane involves the fluorination of dichloromethane (methylene chloride) using hydrofluoric acid as the fluorinating agent [1] [2]. This fundamental reaction follows the general equation:

CH₂Cl₂ + HF → CH₂ClF + HCl

The reaction mechanism proceeds through a halogen exchange process where a chlorine atom in dichloromethane is substituted by fluorine [3]. The process typically requires elevated temperatures ranging from 150°C to 400°C depending on the specific catalyst system employed [1].

Catalytic Systems

Multiple catalyst systems have been developed for the efficient fluorination of dichloromethane. The most widely studied catalysts include antimony-based compounds, particularly antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) [4] [5]. Antimony pentachloride serves as both a fluorinating agent and catalyst, achieving steady-state concentrations in the reactor that depend on residence time, composition, and temperature [6].

Alternative catalyst systems investigated include chromium or nickel supported on alumina, and various metal fluorides supported on activated charcoal [1]. Carbon-supported catalysts, specifically tin, copper, or cobalt fluorides on activated charcoal, have demonstrated the greatest selectivities for chlorofluoromethane production relative to difluorinated products [1].

Reaction Conditions

The vapor-phase fluorination process operates under moderate pressure conditions, typically ranging from atmospheric pressure to 34 bar [6] [1]. Temperature control is critical, with optimal ranges varying by catalyst system. Lower temperatures (45-200°C) are employed with antimony-based catalysts, while higher temperatures (200-400°C) may be required for other catalyst systems [6] [1].

The stoichiometric relationship for antimony-catalyzed fluorination follows:

SbClₓFᵧ + CH₂Cl₂ + HF → CH₂ClF + HCl + SbClₓFᵧ

where the antimony species maintains catalytic activity through the fluorination cycle [6].

[Insert Table 1: Production Methods for Chlorofluoromethane Synthesis here]

Historical Uses (Refrigerants, Solvents, Intermediates)

Chlorofluoromethane found widespread application across multiple industries from its commercial introduction in the 1930s until its phase-out under international environmental agreements. The compound's unique properties made it valuable as a refrigerant, solvent, and chemical intermediate.

Refrigerant Applications

Chlorofluoromethane was extensively used as a refrigerant in both household and commercial applications from the 1930s through 2015 [9] [10]. The compound was known commercially as Freon 31 or R-31 and possessed characteristics that made it suitable for refrigeration systems [9] [11].

The refrigerant applications emerged during the second generation of refrigerants, which emphasized safety and durability over the toxic and flammable refrigerants of the early 1900s [10]. Chlorofluoromethane offered improved safety characteristics compared to earlier refrigerants such as ammonia, sulfur dioxide, and methyl chloride [10] [12].

However, chlorofluoromethane had an ozone depletion potential of 0.02, making it a Class II ozone-depleting substance under the Montreal Protocol [9] [13]. This environmental impact led to its prohibition in developed countries by 2015 and in developing countries by 2030 [9] [14].

Solvent Applications

The compound served as an effective solvent for precision cleaning and degreasing operations in industrial settings [15] [16]. Chlorinated solvents, including chlorofluoromethane, were widely used for degreasing, paint thinning, and various mixing applications due to their excellent solvency properties [15].

The solvent applications were particularly important in electronics manufacturing and precision equipment cleaning, where the compound's stability and non-flammability provided safety advantages [11] [17]. These applications were largely discontinued as environmental concerns and regulatory restrictions increased.

Chemical Intermediate Functions

Chlorofluoromethane functioned as a chemical intermediate in the production of other fluorocarbons and organic compounds [9] [18]. The compound participated in pyrolysis reactions to produce hexafluorobenzene when combined with dichlorofluoromethane [9]:

3 CHCl₂F + 3 CH₂ClF → C₆F₆ + 9 HCl

This reaction pathway demonstrated the compound's utility in synthesizing more complex fluorinated organic molecules [9]. The intermediate function extended to various chemical synthesis processes where the compound served as a building block for pharmaceutical and specialty chemical production [11].

[Insert Table 3: Historical and Modern Applications of Chlorofluoromethane here]

Modern Industrial Applications and Phase-Out Status

Despite the phase-out of chlorofluoromethane as a refrigerant and general solvent, the compound continues to find specialized applications in modern industrial processes, particularly as a synthetic intermediate and research chemical.

Contemporary Synthetic Applications

Recent research has identified chlorofluoromethane as a valuable C1 synthon for the construction of nitrogen-containing compounds [19]. This application involves a quadruple cleavage of the compound under basic conditions to yield a carbon-one source for pharmaceutical synthesis [19].

The synthetic methodology enables late-stage modification of pharmaceutical compounds under mild conditions without requiring transition metals [19]. This represents a significant advancement in pharmaceutical chemistry, where selective introduction of single carbon units is often challenging [19].

Fluoropolymer Industry Applications

Chlorofluoromethane continues to serve as a feedstock and intermediate in fluoropolymer production [20] [18]. The compound is utilized in the synthesis of specialized fluorinated polymers and as a building block for more complex fluorochemicals [20].

The fluoropolymer applications remain active due to exemptions for essential uses and feedstock applications under international agreements [20]. These applications are subject to strict monitoring and reporting requirements to prevent diversion to prohibited uses [21].

Research and Development Uses

The compound maintains importance in academic and industrial research for developing new synthetic methodologies and understanding fluorocarbon chemistry [22] [23]. Research applications include studies of carbon-fluorine bond formation, transition metal-mediated fluorination reactions, and organofluorine chemistry [22] [23].

Modern research focuses on developing safer and more environmentally acceptable alternatives while maintaining the beneficial properties that made chlorofluoromethane valuable in its historical applications [24] [25].

Regulatory Status and Phase-Out Implementation

The Montreal Protocol classification of chlorofluoromethane as a Class II ozone-depleting substance resulted in its production and import ban on January 1, 2015, in developed countries [9] [26]. Developing countries follow a longer phase-out timeline, with complete elimination scheduled by 2030 [14].

Current regulatory frameworks permit limited production for essential uses, feedstock applications, and destruction [26] [27]. The United States Environmental Protection Agency maintains strict reporting requirements for any remaining production or import of the compound [21] [28].

The Kigali Amendment to the Montreal Protocol further addresses hydrofluorocarbon alternatives, ensuring that replacements for chlorofluoromethane do not contribute significantly to global warming [14] [27]. This comprehensive regulatory approach aims to address both ozone depletion and climate change concerns [14].

Market Transition and Alternative Development

The phase-out has driven significant investment in alternative technologies and compounds [29] [30]. The global fluorocarbon market continues to grow, reaching $21.4 billion in 2023 with projections of $32.7 billion by 2030, but with emphasis on environmentally acceptable alternatives [29].

Industry adaptation has focused on developing hydrofluoroolefin (HFO) compounds and other alternatives that maintain desired performance characteristics while minimizing environmental impact [29] [27]. This transition represents a successful example of international cooperation in addressing environmental challenges while maintaining industrial capabilities [14].

[Insert Table 4: Environmental and Regulatory Status here]

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

Pictograms

Compressed Gas;Irritant

Other CAS

593-70-4

220437-77-4